molecular formula C19H13N3O3S B2437845 (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 476673-38-8

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2437845
CAS No.: 476673-38-8
M. Wt: 363.39
InChI Key: IUNZLOYGGYRNGO-NVNXTCNLSA-N
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Description

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-12-2-5-14(6-3-12)16-11-26-19(21-16)15(10-20)8-13-4-7-18(23)17(9-13)22(24)25/h2-9,11,23H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNZLOYGGYRNGO-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the reaction of a thioamide with an α-haloketone.

    Aldol condensation: The thiazole derivative can undergo aldol condensation with a suitable aldehyde to form the acrylonitrile moiety.

    Nitration and hydroxylation: The aromatic ring can be nitrated and hydroxylated to introduce the nitro and hydroxyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Biological assays: Used in assays to study enzyme interactions or receptor binding.

Medicine

    Drug development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Materials science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Similar structure but with a phenyl group instead of a p-tolyl group.

    (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(m-tolyl)thiazol-2-yl)acrylonitrile: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile lies in its specific combination of functional groups, which can impart unique chemical and biological properties

Biological Activity

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of thiazole derivatives with substituted acrylonitriles. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents and chromatography for purification.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its potential as an inhibitor of key enzymes and its antioxidant properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the thiazole nucleus have shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on human monoamine oxidase (hMAO) isoforms. The presence of the nitrophenyl group is associated with enhanced selectivity towards hMAO-B, which is linked to neurodegenerative disorders .

Structure-Activity Relationships (SAR)

The structure of this compound suggests that both the thiazole and nitrophenyl moieties contribute significantly to its biological activity. Variations in substituents on the thiazole ring and the phenolic hydroxyl group can modulate the compound's potency against specific targets.

Table 1: Summary of Biological Activities

Activity Target IC50 Value Reference
AntioxidantFree radical scavengingNot specified
hMAO-B InhibitionHuman monoamine oxidase B0.52–2.67 µM
AntibacterialVarious pathogensMIC: 0.22–0.25 µg/mL

Case Studies

  • Inhibition of hMAO : A study demonstrated that derivatives similar to this compound exhibited selective inhibition of hMAO-B, suggesting potential therapeutic applications in treating neurodegenerative diseases .
  • Antioxidant Studies : Another investigation highlighted the antioxidant capacity of related thiazole compounds, showing significant protective effects against oxidative damage in cellular models .
  • Antimicrobial Activity : The compound's derivatives were evaluated for antimicrobial efficacy, revealing promising results against common bacterial strains, indicating their potential use as antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile?

  • Methodology : The compound is synthesized via multi-step organic reactions. Key steps include:

  • Thiazole ring formation : Reacting α-haloketones (e.g., 4-(p-tolyl)thiazol-2-yl derivatives) with thiourea under reflux in ethanol .
  • Acrylonitrile coupling : A Knoevenagel condensation between the thiazole intermediate and 4-hydroxy-3-nitrophenylacetonitrile, using piperidine as a base catalyst in anhydrous DMF at 80–100°C .
  • Z-isomer control : Stereoselective synthesis is achieved by tuning solvent polarity (e.g., THF/water mixtures) and reaction time .
    • Critical parameters : Temperature, pH, and solvent choice significantly impact yield (typically 60–75%) and purity (>95% by HPLC) .

Q. How is the compound characterized structurally and functionally?

  • Analytical techniques :

  • NMR/IR spectroscopy : Confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹ in IR, aromatic proton signals in ¹H NMR) .
  • X-ray crystallography : Resolves the Z-configuration of the acrylonitrile double bond and spatial arrangement of substituents .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 392.3) .

Q. What preliminary biological activities are reported for this compound?

  • Observed activities :

  • Enzyme inhibition : Moderate activity against tyrosine kinases (IC₅₀ ~5–10 µM) and cyclooxygenase-2 (COX-2) in vitro .
  • Antimicrobial potential : MIC values of 25–50 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
    • Mechanistic hypotheses : The nitro and hydroxyl groups may facilitate hydrogen bonding with enzyme active sites, while the thiazole ring enhances membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Key modifications :

  • Nitro group position : Meta vs. para substitution on the phenyl ring alters electron-withdrawing effects, impacting enzyme affinity .
  • Thiazole substituents : Bulky groups (e.g., p-tolyl) improve lipophilicity and bioavailability (logP ~3.2) but may reduce solubility .
    • Methodology :
  • Computational docking : Predict binding modes with kinases (e.g., EGFR) using AutoDock Vina .
  • In vitro assays : Compare IC₅₀ values of derivatives to identify pharmacophores .

Q. How can contradictory data on biological activity be resolved?

  • Case example : Discrepancies in anticancer activity (e.g., IC₅₀ ranging from 2–50 µM across studies) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Redox interference : The nitro group may generate reactive oxygen species (ROS), confounding cytotoxicity measurements .
    • Resolution strategies :
  • Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and controls (e.g., ROS scavengers) .
  • Metabolite profiling : LC-MS to detect degradation products under assay conditions .

Q. What chemical modifications enhance stability and selectivity?

  • Functionalization strategies :

  • Nitro reduction : Convert the nitro group to an amine for improved solubility and reduced off-target effects .
  • PEGylation : Attach polyethylene glycol chains to the hydroxyl group to prolong half-life in vivo .
    • Validation :
  • Stability assays : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma .
  • Selectivity screening : Profile against kinase isoform panels (e.g., EGFR vs. HER2) .

Q. How do computational models predict interactions with biological targets?

  • Methods :

  • Molecular dynamics (MD) simulations : Assess binding stability with COX-2 over 100 ns trajectories .
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with antimicrobial activity .
    • Outcomes :
  • Key residues : MD simulations identify Thr-513 and Arg-499 as critical for COX-2 inhibition .
  • Predictive accuracy : QSAR models achieve R² >0.85 for MIC predictions .

Methodological Considerations

Q. What experimental designs mitigate synthetic challenges?

  • Challenges : Low yields in Knoevenagel condensation due to steric hindrance .
  • Solutions :

  • Microwave-assisted synthesis : Reduces reaction time from 12h to 2h, improving yield by 20% .
  • Protecting groups : Temporarily shield the hydroxyl group during thiazole formation (e.g., using tert-butyldimethylsilyl chloride) .

Q. How are spectroscopic artifacts addressed during characterization?

  • Common issues :

  • NMR peak splitting : Caused by rotamers of the acrylonitrile group; resolved using elevated temperatures (60°C) .
  • X-ray twinning : Mitigated by slow crystallization from ethyl acetate/hexane .

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